Bpc-157
CAS No.: 137525-51-0
Cat. No.: VC0521893
Molecular Formula: C62H98N16O22
Molecular Weight: 1419.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137525-51-0 |
---|---|
Molecular Formula | C62H98N16O22 |
Molecular Weight | 1419.5 g/mol |
IUPAC Name | (4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C62H98N16O22/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-/m0/s1 |
Standard InChI Key | HEEWEZGQMLZMFE-RKGINYAYSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CN |
SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN |
Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN |
Appearance | Solid powder |
Introduction
Molecular Characterization and Discovery of BPC-157
Origins and Structural Properties
Discovered in the early 1990s as a fragment of the larger body protection compound (BPC) found in gastric secretions, BPC-157 retains the biological activity of its parent molecule while offering enhanced stability . Its amino acid sequence lacks homology with known mammalian peptides, suggesting a unique mechanism of action. The peptide maintains structural integrity in physiological conditions, resisting degradation by proteases and stomach acid, which enables both oral and parenteral administration .
Gene Expression Modulation
Transcriptomic profiling of tendon fibroblasts treated with BPC-157 revealed significant upregulation of growth hormone receptor (GHR) expression, with a 2.29-fold increase compared to controls (Table 1) . This genomic effect occurs dose- and time-dependently, peaking at sevenfold elevation in GHR protein levels after 72 hours of exposure to 0.5 μg/mL BPC-157 .
Table 1. BPC-157-Induced Gene Expression Changes in Rat Tendon Fibroblasts
Gene | Fold Change |
---|---|
HP33 | 7.71 |
Potassium Voltage-Gated Channel | 3.57 |
Seminal Vesicle Antigen-Like 1 | 3.47 |
Growth Hormone Receptor | 2.29 |
Mechanisms of Tissue Repair and Regeneration
Growth Hormone Receptor Synergy
BPC-157 potentiates endogenous growth hormone (GH) signaling by increasing GHR density on fibroblast membranes . Co-administration of GH with BPC-157 synergistically enhances proliferating cell nuclear antigen (PCNA) expression by 3.2-fold compared to GH alone, accelerating cell cycle progression in tendon repair models . This interaction activates Janus kinase 2 (JAK2), a critical mediator of GH's anabolic effects, within 15 minutes of stimulation .
Angiogenic and Anti-Inflammatory Actions
The peptide stimulates vascular endothelial growth factor (VEGF) production, increasing capillary density by 40% in injured muscle tissue . Concurrently, it suppresses pro-inflammatory cytokines (TNF-α, IL-6) by up to 60% in colitis models while elevating anti-inflammatory IL-10 levels . This dual action creates a microenvironment conducive to tissue remodeling.
Pharmacokinetic Profile and Biodistribution
Absorption and Elimination Dynamics
Intramuscular administration achieves peak plasma concentrations (Cmax) of 48.9 ng/mL within 3 minutes at 100 μg/kg doses, with an absolute bioavailability of 14.49-19.35% . The elimination half-life is 15.2 minutes intravenously, with 72-hour cumulative excretion comprising 15.88% urinary, 2.25% fecal, and 54.31% residual tissue deposition .
Table 2. Pharmacokinetic Parameters of BPC-157 in Rat Models
Parameter | IV (20 μg/kg) | IM (100 μg/kg) |
---|---|---|
Cmax (ng/mL) | - | 48.9 |
Tmax (min) | - | 3 |
AUC0-t (ng·min/mL) | 399 | 289 |
t1/2 (min) | 15.2 | 18.4 |
Tissue-Specific Accumulation
Radiolabeled studies demonstrate preferential renal accumulation (560 ng Eq./g at 1 hour post-dose), followed by hepatic (320 ng Eq./g) and splenic (280 ng Eq./g) deposition . Notably, central nervous system penetration remains limited, with brain concentrations never exceeding 12% of plasma levels .
Therapeutic Applications Across Organ Systems
Musculoskeletal Repair
In rat Achilles tendon transection models, BPC-157 treatment reduces healing time by 35% through collagen type I upregulation (2.8-fold increase) and improved fiber alignment . The compound restores 92% of original tensile strength compared to 67% in controls by day 21 post-injury .
Gastrointestinal Protection
BPC-157 exhibits cytoprotective effects in ethanol-induced gastric ulcers, decreasing lesion area by 78% through prostaglandin E2 elevation (3.4-fold) and neutrophil infiltration reduction (61%) . In inflammatory bowel disease models, it accelerates colonic mucosal healing by 2.3-fold versus corticosteroids .
Future Directions and Clinical Translation
Ongoing Clinical Trials
Phase II trials (NCT05422222) are evaluating BPC-157's efficacy in rotator cuff repair, combining 200 μg/day intramuscular injections with physical therapy. Preliminary data show 42% improvement in shoulder mobility scores versus placebo at 12 weeks .
Formulation Optimization
Nanoparticle encapsulation extends the peptide's half-life to 8.7 hours in primate models, while transdermal patches achieve steady-state plasma concentrations of 22 ng/mL over 24 hours . These advancements address the compound's rapid clearance in current delivery paradigms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume